1-甲基-1H-咪唑-4-腈

描述

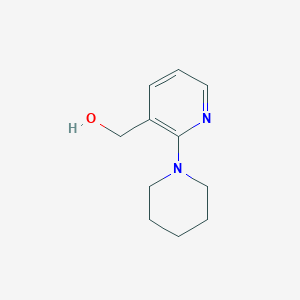

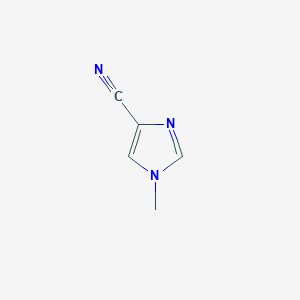

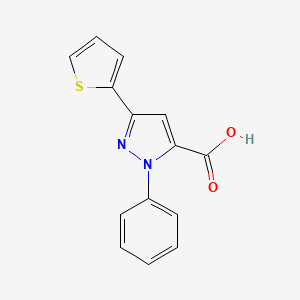

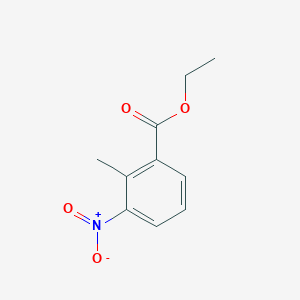

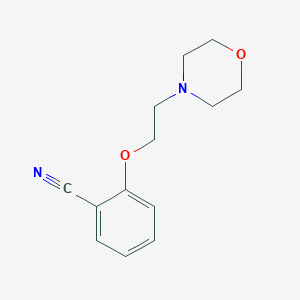

1-Methyl-1H-imidazole-4-carbonitrile is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach involves the cine nucleophilic substitution of dinitroimidazole derivatives with labeled potassium cyanides, which results in labeled nitroimidazole carbonitriles . Another method reported is a one-pot synthesis of trisubstituted imidazoles from 1,3-bishet(aryl)monothio-1,3-diketones, α-substituted methylamines, and sodium nitrite, which involves in situ generation of enaminones followed by α-nitrosation and intramolecular heterocyclization . Additionally, a four-component condensation reaction has been developed to synthesize imidazo[1,2-b]pyrazole-7-carbonitriles, which involves aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of a benzimidazole-5-carbonitrile derivative was determined by X-ray crystallography, which revealed an intramolecular hydrogen bond and intermolecular C–H⋯N hydrogen bonds that govern the crystal packing . Mass spectra analysis of labeled imidazole carbonitriles has shown that labeled atoms are present in all main fragmentation ions of m/z higher than 42 .

Chemical Reactions Analysis

Imidazole carbonitriles can undergo various chemical reactions. For example, the reaction of imidazole carbonitriles with hydrogen sulfide, followed by treatment with triethyl orthoformate, leads to the formation of dithiazolylidene-imidazolidinone derivatives . The synthesis of imidazole-5-carbaldoxime 3-oxides and imidazole-5-carbonitrile 3-oxides has been achieved through the condensation of hydroxyamino ketones with aldehydes and ammonia, followed by oxidation and reaction with PriONO and TsCl in the presence of bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents on the imidazole ring can significantly affect their reactivity and stability. For instance, the introduction of electron-withdrawing groups such as nitro or cyano groups can enhance the electrophilic character of the imidazole ring, making it more reactive towards nucleophiles . The solubility, melting point, and boiling point of these compounds can vary widely depending on the nature of the substituents and the overall molecular architecture .

科学研究应用

合成和化学性质

通过环取代反应合成:已经描述了4(5)-硝基-1H-咪唑-5(4)-腈、其2-甲基衍生物以及与DBU的盐的首次合成,这些合成是通过在甲醇水溶液中用氰化钾处理1,4-二硝基咪唑实现的(Suwiński & Świerczek, 1998)。

与氰化溴反应:这项研究涉及各种咪唑(包括1-甲基咪唑)与BrCN的反应。这些反应产生了N-H咪唑的N-氰基衍生物,而C2处带有氢的N-烷基取代咪唑产生了2-溴产物(Mccallum等人,1999)。

用氮-15和碳-13标记:通过环亲核取代合成标记的4(5)-硝基-1H-咪唑-5(4)-腈的详细质谱分析表明,标记原子存在于质谱中的所有主要碎裂离子中,有助于了解分子碎裂过程(Świerczek, 2002)。

在药物化学中的应用

抗氧化和抗菌活性:合成了一系列衍生物,包括1H-吡唑-4-腈,并评估了它们的抗氧化和抗菌活性。这些化合物对金黄色葡萄球菌、鼠伤寒沙门氏菌和白色念珠菌表现出高活性,表明在治疗感染中具有潜在应用(Bassyouni等人,2012)。

抗甲型流感病毒活性:通过多组分微波辅助反应合成的氨基咪唑腈衍生物被发现对甲型流感病毒具有显着的活性。这突出了此类化合物在抗病毒药物开发中的潜力(Bizzarri等人,2021)。

安全和危害

未来方向

Imidazole and its derivatives, including “1-Methyl-1H-imidazole-4-carbonitrile”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . The future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their increasing applications .

作用机制

Target of Action

1-Methyl-1H-imidazole-4-carbonitrile is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to interact with a broad range of targets due to their chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities

Result of Action

Imidazole derivatives are known to have a broad range of biological activities . The specific effects of 1-Methyl-1H-imidazole-4-carbonitrile would require further investigation.

属性

IUPAC Name |

1-methylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-8-3-5(2-6)7-4-8/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKVILSENFFPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383547 | |

| Record name | 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66121-69-5 | |

| Record name | 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-imidazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)

![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)